REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:7](O)=[N:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:7]1[C:6]([C:11]([F:14])([F:13])[F:12])=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1
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Name
|
|
Quantity
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416 mg
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=NC1)O)C(F)(F)F
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Name
|
|
Quantity
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1 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Heat
|
Type
|
TEMPERATURE
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Details
|
Cool the mixture
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Type
|
CUSTOM
|
Details
|
remove the volatiles
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Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
DISSOLUTION
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Details
|
Dissolve the residue in EtOAc (15 mL)
|
Type
|
WASH
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Details
|
wash with water (10 mL), saturated NaHCO3(aq) (10 mL) and brine (10 mL)
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Type
|
CUSTOM
|
Details
|
Dry the
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Type
|
EXTRACTION
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Details
|
organic extract over MgSO4
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Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |